molecular formula C15H10F4O4 B6384793 5-(3-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethoxyphenol CAS No. 1261928-57-7

5-(3-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethoxyphenol

Cat. No.: B6384793
CAS No.: 1261928-57-7
M. Wt: 330.23 g/mol
InChI Key: XDCVWMYDHSKTPX-UHFFFAOYSA-N
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Description

5-(3-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethoxyphenol is a complex organic compound characterized by the presence of fluorine, methoxycarbonyl, and trifluoromethoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethoxyphenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethoxyphenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide or sulfuric acid, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

5-(3-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethoxyphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-5-methoxycarbonylphenylboronic acid: Shares similar functional groups but lacks the trifluoromethoxy group.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another compound with similar structural features but different functional groups.

Uniqueness

5-(3-Fluoro-5-methoxycarbonylphenyl)-3-trifluoromethoxyphenol is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical properties such as increased stability and reactivity. These features make it particularly valuable in applications requiring robust and reactive compounds.

Properties

IUPAC Name

methyl 3-fluoro-5-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O4/c1-22-14(21)10-2-8(3-11(16)4-10)9-5-12(20)7-13(6-9)23-15(17,18)19/h2-7,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCVWMYDHSKTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70686719
Record name Methyl 5-fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-57-7
Record name Methyl 5-fluoro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70686719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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